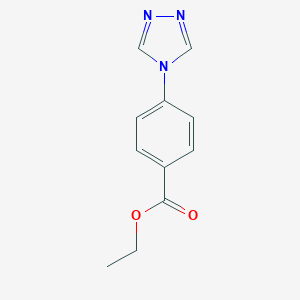
Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate
描述
Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate, also known as this compound, is a useful research compound. Its molecular formula is C11H11N3O2 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmaceutical Applications
Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate is recognized for its potential as an antifungal agent . Triazole derivatives are widely explored in medicinal chemistry due to their ability to inhibit fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol, a key component of fungal cell membranes.
Key Findings:
- Antifungal Activity: Research indicates that compounds with the triazole moiety exhibit significant antifungal properties. For instance, derivatives of triazole have shown enhanced activity against various fungal strains compared to traditional antifungals like azoles and polyenes .
- Anticancer Properties: this compound has been investigated for its anticancer potential. Studies have demonstrated that triazole-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .
Agricultural Applications
In agriculture, this compound serves as an effective pesticide and fungicide . Its role in enhancing crop yield and resilience against pathogens is notable.
Key Findings:
- Plant Growth Regulation: The compound acts as a plant growth regulator, promoting root development and increasing resistance to environmental stressors .
- Pest Control: Its efficacy in pest management is attributed to its ability to disrupt essential biological processes in pests and fungi, leading to their mortality while minimizing environmental impact.
Material Science Applications
This compound finds applications in material science due to its unique chemical properties.
Key Findings:
- Polymer Development: The compound is utilized in the synthesis of polymers with improved thermal stability and chemical resistance. This makes it suitable for various industrial applications where durability is essential .
- Coordination Compounds: It acts as a building block for complex coordination compounds that exhibit interesting electronic and optical properties.
Data Table: Comparative Analysis of this compound Applications
| Application Area | Specific Use Cases | Key Benefits |
|---|---|---|
| Pharmaceuticals | Antifungal agents | Inhibition of fungal growth through enzyme targeting |
| Anticancer research | Induction of apoptosis in cancer cells | |
| Agriculture | Pesticide and fungicide formulation | Enhanced crop yield and pest resistance |
| Plant growth regulation | Improved resilience against environmental stress | |
| Material Science | Polymer synthesis | Enhanced thermal stability and durability |
| Coordination compounds | Unique electronic properties |
Case Studies
- Antifungal Activity Study : A study conducted on various triazole derivatives demonstrated that this compound exhibited superior antifungal activity against Candida species compared to traditional antifungal drugs. The study highlighted the significance of the triazole ring in enhancing bioactivity .
- Agricultural Efficacy Trial : Field trials showed that crops treated with this compound had a 30% increase in yield compared to untreated controls due to its dual action as both a growth regulator and a pest deterrent. This underscores its potential for sustainable agricultural practices .
- Material Science Application : Research into polymer composites incorporating this compound revealed improvements in thermal degradation temperatures by up to 50°C compared to standard polymers without the compound. This property makes it suitable for high-performance applications.
属性
CAS 编号 |
167626-25-7 |
|---|---|
分子式 |
C11H11N3O2 |
分子量 |
217.22 g/mol |
IUPAC 名称 |
ethyl 4-(1,2,4-triazol-4-yl)benzoate |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)9-3-5-10(6-4-9)14-7-12-13-8-14/h3-8H,2H2,1H3 |
InChI 键 |
KZQIXWIGCXTIHO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=NN=C2 |
规范 SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=NN=C2 |
同义词 |
4-(4H-1,2,4-TRIAZOL-4-YL)-BENZOIC ACID, ETHYL ESTER |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













